Lipophilicity and Membrane Permeability
The 7-benzyloxymethyl substitution increases the calculated LogP to 3.70, a substantial rise compared to unsubstituted indole-3-carbaldehyde (LogP = 1.78–2.20 across multiple databases) [1]. This >1.5 log unit increase translates to approximately 30‑fold higher partition into octanol, which is a predictor of improved passive membrane permeability and potential blood-brain barrier penetration [1]. For medicinal chemists optimizing central nervous system (CNS) or intracellular targets, this level of lipophilicity differentiation is a key selection criterion.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.69720 |
| Comparator Or Baseline | Indole-3-carbaldehyde (I3A): LogP = 1.78 (ChemBase); LogP = 2.20 (SpringerMaterials) |
| Quantified Difference | ΔLogP = +1.50 to +1.92 |
| Conditions | Calculated values from ACD/Labs or similar algorithms; not experimentally measured octanol‑water partition. |
Why This Matters
Higher LogP can improve membrane permeability, making this scaffold more suitable for CNS or intracellular target programs where unsubstituted I3A would be suboptimal.
- [1] ChemBase. (n.d.). 1H-indole-3-carbaldehyde. Retrieved from https://en.chembase.cn View Source
